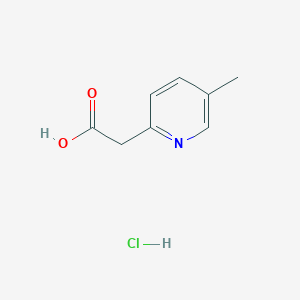

2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methylpyridin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6-2-3-7(9-5-6)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOUNGZMWIVCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735488 | |

| Record name | (5-Methylpyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201194-56-0 | |

| Record name | (5-Methylpyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, field-proven framework for the structural elucidation of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride, a heterocyclic compound of interest in synthetic chemistry. We move beyond a simple recitation of techniques to detail the underlying scientific rationale for experimental design, data interpretation, and the synergistic integration of multiple analytical methods. Through a self-validating system of spectroscopic and crystallographic analyses, we establish an unambiguous structural assignment. This document serves as a technical blueprint for researchers facing similar analytical challenges with complex small molecules.

Introduction and Strategic Overview

2-(5-Methylpyridin-2-yl)acetic acid and its hydrochloride salt are valuable building blocks in medicinal chemistry. The presence of a pyridine ring, a carboxylic acid function, and its formulation as a hydrochloride salt presents a unique set of analytical considerations. The protonation state, for instance, significantly influences the electronic environment and, consequently, the spectroscopic signatures of the molecule.[1][2] An erroneous structural assignment at this stage can have profound negative implications for downstream development.

Therefore, a robust elucidation strategy cannot rely on a single technique. Our approach is predicated on the principle of orthogonal verification, wherein evidence from distinct analytical methods is converged to build an unassailable structural proof. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the definitive method of Single-Crystal X-ray Crystallography.

Our elucidation workflow is designed for maximal information gain at each step, beginning with non-destructive, information-rich techniques and culminating in the atomic-level precision of crystallography.

Caption: Convergence of data to confirm the final structure.

The IR data confirms the presence of the carboxylic acid and pyridinium functional groups. HRMS provides the exact elemental formula. Finally, the complete NMR analysis, particularly the long-range HMBC correlations, acts as the definitive "glue," connecting the methyl group to the C5 position and the acetic acid moiety to the C2 position of the pyridine ring, leaving no structural ambiguity.

Gold Standard Validation: Single-Crystal X-ray Crystallography

While the spectroscopic data provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state. [3]This technique yields a 3D model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.

For this compound, an X-ray structure would definitively:

-

Confirm the connectivity established by NMR.

-

Prove that protonation occurs on the pyridine nitrogen.

-

Illustrate the hydrogen-bonding network in the crystal lattice, likely involving the pyridinium N⁺-H, the carboxylic acid O-H, and the chloride counter-ion.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution or by vapor diffusion. Solvents like methanol, ethanol, or water/ethanol mixtures are good starting points.

-

Mounting and Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a Mo or Cu X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data to locate all non-hydrogen atoms and, typically, the hydrogen atoms as well.

-

Analysis: Analyze the final refined structure to confirm the molecular identity and examine geometric parameters and intermolecular interactions.

Conclusion

The structural elucidation of this compound is successfully and robustly achieved through a synergistic application of modern analytical techniques. The foundational evidence from IR and HRMS is complemented by a comprehensive suite of 1D and 2D NMR experiments that unambiguously establish the molecular framework and connectivity. This spectroscopically-derived structure is then unequivocally confirmed at the atomic level by single-crystal X-ray crystallography. This self-validating workflow represents a best-practice approach in the chemical and pharmaceutical sciences, ensuring the highest degree of confidence in the structural assignment.

References

- BenchChem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- BenchChem. Technical Support Center: 3-Pyridylacetic Acid Hydrochloride Stability.

-

OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Available from: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.

-

Tsevegsuren, N., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. ResearchGate. Available from: [Link]

-

PubChem. 2-(5-Methylpyridin-2-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Tsevegsuren, N., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available from: [Link]

-

St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available from: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

Appchem. This compound. Available from: [Link]

-

SlidePlayer. IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

Cielecka-Piontek, J., et al. (2019). Protein X-ray Crystallography and Drug Discovery. MDPI. Available from: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-(5-Methylpyridin-2-yl)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride (CAS No. 1201194-56-0). As a key intermediate in pharmaceutical synthesis, a thorough understanding of its physicochemical characteristics is paramount for researchers and drug development professionals. This document synthesizes available data from commercial suppliers and computational models, and where experimental values are not publicly available, it provides established protocols for their determination. The guide is structured to offer not just data, but also the scientific reasoning behind the importance of these properties and the methodologies for their measurement, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Significance of this compound in Medicinal Chemistry

Pyridine-containing compounds are a cornerstone of modern medicinal chemistry, with their unique electronic and structural properties lending themselves to a vast array of biological activities. This compound is a heterocyclic aromatic carboxylic acid derivative that serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The methyl substituent on the pyridine ring can influence the molecule's lipophilicity and metabolic stability, while the acetic acid moiety provides a handle for further chemical modifications, such as amide bond formation. The hydrochloride salt form is often employed to improve the compound's solubility and stability.

A comprehensive understanding of the physical properties of this intermediate is critical for its effective use in drug discovery and development. Properties such as solubility, pKa, and lipophilicity directly impact its handling, formulation, and pharmacokinetic behavior in more complex downstream applications. This guide aims to provide a detailed examination of these properties.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its identity and structure.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1201194-56-0 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 187.62 g/mol | [2] |

| IUPAC Name | 2-(5-methylpyridin-2-yl)acetic acid;hydrochloride | [3] |

| SMILES | CC1=CN=C(C=C1)CC(=O)O.Cl | [1] |

| InChIKey | TYHTUJMBDHMENY-UHFFFAOYSA-N (for the free acid) | [3] |

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems.

Table 2: Known and Predicted Physicochemical Properties

| Property | Value | Notes | Source |

| Appearance | Solid (predicted) | Typically a crystalline solid. | General knowledge |

| Melting Point | Not publicly available | - | - |

| Solubility | Not publicly available | Expected to be soluble in polar protic solvents. | General knowledge |

| pKa | Not publicly available | Two pKa values are expected: one for the carboxylic acid and one for the pyridine nitrogen. | General knowledge |

| logP (XLogP3) | 0.7 (for the free acid) | This is a computed value and represents the lipophilicity of the neutral form. | [3] |

| Storage | Inert atmosphere, room temperature | Recommended by suppliers. | [2] |

Expert Insights: The lack of publicly available experimental data for this specific compound is not uncommon for research chemicals. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free acid. The pKa of the carboxylic acid is expected to be in the range of 2-5, while the pKa of the pyridinium ion is likely to be around 5-6. These values are crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Experimental Protocols for Physicochemical Property Determination

To address the gap in experimental data, this section provides detailed, field-proven methodologies for determining the key physical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the solid into the sealed end.

-

Measurement: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Caption: Workflow for melting point determination.

Solubility Determination

Rationale: Solubility is a critical parameter that influences a drug's absorption and bioavailability. For an intermediate like this compound, solubility in various solvents is essential for reaction setup and purification.

Protocol: Shake-Flask Method

-

System Preparation: A known excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or is centrifuged/filtered to separate the solid from the saturated solution.

-

Concentration Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group, the pKa values determine the charge state at a given pH, which profoundly affects its properties.

Protocol: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent system.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the first or second derivative of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Spectral Data: A Predictive Overview

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the methylene protons of the acetic acid group, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the pyridine ring. The methylene protons will likely appear as a singlet, and the methyl protons will also be a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic downfield chemical shift (typically >170 ppm). The chemical shifts of the pyridine carbons will be in the aromatic region.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group (around 2500-3300 cm⁻¹). A strong C=O stretching band for the carboxylic acid will be present around 1700-1730 cm⁻¹. C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule will also be observed.

-

Mass Spectrometry (MS): In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to the free acid (C₈H₉NO₂, MW ≈ 151.16) under appropriate ionization conditions (e.g., electrospray ionization). Fragmentation patterns would likely involve the loss of the carboxylic acid group.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical intermediates should be followed.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Suppliers recommend storing the compound in an inert atmosphere at room temperature.[2] It should be kept in a tightly sealed container to prevent moisture absorption.

-

Stability: The compound is expected to be stable under recommended storage conditions.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. While a comprehensive set of experimentally determined physical properties is not currently in the public domain, this guide provides a framework for understanding its key physicochemical characteristics. By combining the available data with established experimental protocols, researchers can effectively utilize this compound in their synthetic endeavors. The methodologies outlined herein provide a clear path for the in-house determination of its physical properties, ensuring a solid foundation for its application in the synthesis of novel therapeutic agents.

References

-

Appchem. This compound | 1201194-56-0.[Link]

-

Premier Medical. Safety Data Sheet.[Link]

-

American Elements. 2-(5-chloro-4-methylpyridin-2-yl)acetic acid hydrochloride.[Link]

-

PubChem. 2-(5-Methylpyridin-2-yl)acetic acid.[Link]

- Google Patents.

Sources

An In-depth Technical Guide to 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical characteristics, synthesis, and analytical methodologies, while also exploring its strategic importance in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: A Privileged Scaffold in Medicinal Chemistry

Pyridine derivatives are a cornerstone of modern drug discovery, with a significant number of FDA-approved drugs featuring this heterocyclic motif. Their ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate physicochemical properties makes them a "privileged scaffold" in medicinal chemistry. Within this class of compounds, this compound has emerged as a valuable intermediate, offering a unique combination of structural features that are attractive for the synthesis of complex molecular architectures. Its utility is particularly noted in the pursuit of novel therapeutics targeting the central nervous system, where fine-tuning of properties such as polarity and basicity is critical for blood-brain barrier penetration and target engagement.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. These properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1201194-56-0 | [1][2][3] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][2][3] |

| Molecular Weight | 187.62 g/mol | [1][2][3] |

| Appearance | Off-white to white solid (predicted) | N/A |

| SMILES | O=C(O)CC1=NC=C(C)C=C1.[H]Cl | [1] |

| InChI Key | N/A | N/A |

| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Some suppliers recommend cold-chain transportation. | [2] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process. A common and efficient route involves the preparation of the corresponding nitrile, 2-(5-methylpyridin-2-yl)acetonitrile, followed by its hydrolysis to the carboxylic acid and subsequent formation of the hydrochloride salt.

Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile

The precursor nitrile can be synthesized from 2-chloro-5-methylpyridine.

Caption: Synthesis of the nitrile precursor.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloro-5-methylpyridine in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add sodium cyanide or potassium cyanide.

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(5-methylpyridin-2-yl)acetonitrile.[4][5]

Hydrolysis to 2-(5-Methylpyridin-2-yl)acetic acid

The nitrile is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[6]

Caption: Acidic vs. Basic Hydrolysis of the Nitrile.

Experimental Protocol (Acidic Hydrolysis):

-

Reaction Setup: A mixture of 2-(5-methylpyridin-2-yl)acetonitrile and an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, is prepared.

-

Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield 2-(5-methylpyridin-2-yl)acetic acid.

Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt, which often improves its stability and handling properties.

Experimental Protocol:

-

Salt Formation: Dissolve the 2-(5-methylpyridin-2-yl)acetic acid in a suitable solvent, such as diethyl ether or isopropanol.

-

Precipitation: Add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the acetic acid side chain, and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nature of the protonated pyridine ring.

-

Pyridine Ring Protons: Aromatic protons are expected in the δ 7.0-8.5 ppm region.

-

Methylene Protons (-CH₂-): A singlet or a pair of doublets (if diastereotopic) is anticipated around δ 3.5-4.5 ppm.

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.3-2.7 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at δ 10-13 ppm, though this can be variable and may exchange with residual water in the solvent.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (C=O): Expected in the δ 170-180 ppm region.

-

Pyridine Ring Carbons: Aromatic carbons will appear in the δ 120-160 ppm range.

-

Methylene Carbon (-CH₂-): Expected around δ 40-50 ppm.

-

Methyl Carbon (-CH₃): Expected around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

N-H Stretch (Pyridinium): A broad absorption in the 2500-3000 cm⁻¹ region, often overlapping with the O-H stretch.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the free base (152.17). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the acetic acid side chain.[7]

Analytical Methodologies for Quality Control

High-performance liquid chromatography (HPLC) is the preferred method for assessing the purity of this compound.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., ~260 nm).

-

Quantification: Purity is determined by the area percentage of the main peak.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system. The pyridine moiety can act as a key pharmacophoric element, engaging in specific interactions with biological targets, while the acetic acid handle provides a convenient point for further chemical elaboration.

While specific drug candidates synthesized directly from this hydrochloride salt are not extensively documented in publicly available literature, the 2-(5-methylpyridin-2-yl)acetic acid scaffold is a component of molecules investigated for a range of neurological and psychiatric disorders. Its structural features are amenable to the design of ligands for various receptors and enzymes in the CNS. The development of drugs for conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and anxiety often involves the use of heterocyclic compounds to achieve the desired pharmacological profile.[8]

Caption: Role as a building block in drug discovery.

Safety and Handling

As a hydrochloride salt of a pyridine derivative, this compound should be handled with appropriate precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related compounds such as pyridine hydrochloride.[4][5]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water.

-

Always consult the supplier's SDS for the most current and detailed safety information.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined chemical characteristics and reactivity make it an important intermediate for the synthesis of complex molecules, particularly in the pursuit of novel therapeutics for central nervous system disorders. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for its effective utilization in research and drug development.

References

-

Appchem. This compound. Available from: [Link]

-

PubMed. Hydrolysis derivatives of (pyridyl-2)acetonitrile. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Hopkins Medicine. Scientists Find Potential New Drug Target for Psychiatric and Neurological Disorders. Available from: [Link]

-

National Center for Biotechnology Information. Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System. Available from: [Link]

-

MDPI. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Available from: [Link]

-

PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 1201194-56-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [allbiopharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-(5-Methylpyridin-2-yl)acetonitrile | 38203-08-6 | NBA20308 [biosynth.com]

- 6. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. hopkinsmedicine.org [hopkinsmedicine.org]

An In-depth Technical Guide to (5-methyl-2-pyridinyl)acetic acid hydrochloride (CAS Number 1201194-56-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5-methyl-2-pyridinyl)acetic acid hydrochloride, a key heterocyclic building block in medicinal chemistry. Drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology, this document offers field-proven insights into the synthesis, characterization, potential applications, and safe handling of this compound. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Pyridine Acetic Acid Derivatives

Pyridine scaffolds are fundamental heterocyclic structures prevalent in a vast array of pharmaceutical agents.[1] Their unique electronic properties and ability to engage in various biological interactions make them a cornerstone of modern drug design. Within this important class of compounds, pyridinylacetic acid derivatives serve as critical intermediates and pharmacophores in the development of novel therapeutics.[2] (5-methyl-2-pyridinyl)acetic acid hydrochloride, in particular, offers a versatile scaffold for chemical modification, enabling the exploration of new chemical space in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (5-methyl-2-pyridinyl)acetic acid hydrochloride is essential for its effective use in research and development. The following table summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 1201194-56-0 | [3][4] |

| Molecular Formula | C₈H₁₀ClNO₂ | [3][4] |

| Molecular Weight | 187.62 g/mol | [4] |

| IUPAC Name | 2-(5-methylpyridin-2-yl)acetic acid;hydrochloride | [5] |

| SMILES | CC1=CN=C(C=C1)CC(=O)O.Cl | [4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water (predicted based on hydrochloride salt) | [6] |

Synthesis and Purification: A Proposed Workflow

Proposed Synthetic Pathway

The synthesis of pyridylacetic acid derivatives can be achieved through the reaction of a pyridine-N-oxide with a Meldrum's acid derivative, followed by ring-opening and decarboxylation.[2] This method is advantageous due to its convenience and the use of readily available starting materials.

Sources

- 1. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1201194-56-0|2-(5-Methylpyridin-2-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. appchemical.com [appchemical.com]

- 5. 2-(5-Methylpyridin-2-yl)acetic acid | C8H9NO2 | CID 19066266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride: Properties, Characterization, and Application

Abstract

2-(5-Methylpyridin-2-yl)acetic acid hydrochloride is a pyridinyl-scaffold organic compound of significant interest to the pharmaceutical sciences. As a heterocyclic building block, its precise physicochemical properties are fundamental to its application in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a detailed examination of its molecular weight, chemical properties, and the causality behind the rigorous analytical methods required for its characterization. We present field-proven protocols for molecular weight verification by mass spectrometry and purity assessment by high-performance liquid chromatography (HPLC). Furthermore, we contextualize its relevance within drug development by discussing its role as a key intermediate in the synthesis of selective COX-2 inhibitors, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Pyridinyl Acetic Acids in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability.[1] When functionalized with an acetic acid moiety, as in the case of 2-(5-Methylpyridin-2-yl)acetic acid, the resulting molecule becomes a highly versatile synthetic intermediate.[2][3] These intermediates serve as crucial building blocks for constructing more complex molecular architectures that can interact with specific biological targets.[4]

The hydrochloride salt form of these intermediates is often preferred in a laboratory and developmental setting. The salt form typically enhances stability, improves handling characteristics, and can increase solubility in certain solvent systems compared to the free base, which is critical for consistent and reproducible reaction outcomes. Understanding the fundamental properties of this salt, starting with its molecular weight, is the first step in its successful application in a synthetic workflow.

Core Physicochemical Properties

The identity and purity of a synthetic intermediate are defined by its physicochemical properties. For quantitative applications, such as reaction stoichiometry and formulation, the molecular weight is the most critical parameter.

Molecular Formula and Structure

This compound is the salt formed from the reaction of the free base, 2-(5-Methylpyridin-2-yl)acetic acid, with hydrogen chloride (HCl). This protonates the basic nitrogen of the pyridine ring.

-

Free Base: 2-(5-Methylpyridin-2-yl)acetic acid

-

Hydrochloride Salt: this compound

The process of salt formation directly impacts the molecular weight and formula.

Caption: Formation of the hydrochloride salt from its free base.

Molecular Weight Determination

The molecular weight is a cornerstone property derived from the molecular formula. The conversion from the free base to the hydrochloride salt involves the addition of one molecule of HCl.

The molecular weight of the free base, C₈H₉NO₂, is 151.16 g/mol .[5] The molecular weight of hydrogen chloride (HCl) is approximately 36.46 g/mol . Therefore, the theoretical molecular weight of the hydrochloride salt is the sum of these two values.

Commercial and database sources confirm the molecular weight of this compound (C₈H₁₀ClNO₂) to be 187.62 g/mol .[6][7]

A summary of the key quantitative data is presented in Table 1.

| Property | Free Base (C₈H₉NO₂) | Hydrochloride Salt (C₈H₁₀ClNO₂) |

| Molecular Weight ( g/mol ) | 151.16[5] | 187.62[6] |

| Monoisotopic Mass (Da) | 151.0633 | 187.0400 |

| CAS Number | 848093-05-0[5] | 1201194-56-0[6][8][9][10] |

Table 1: Comparison of Physicochemical Properties.

While the molecular weight is calculated theoretically, it must be confirmed experimentally, especially in a drug development context where absolute certainty of a compound's identity is required. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocols for Characterization

Trustworthiness in any chemical synthesis pipeline relies on self-validating systems. This means that the identity and purity of every intermediate must be rigorously confirmed before its use in a subsequent step. Here, we outline standard, field-proven protocols for the characterization of this compound.

Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry (MS) is an essential analytical tool for determining the molecular mass of a compound by ionizing it to generate charged molecules and measuring their mass-to-charge ratio (m/z). High-resolution instruments can provide a mass accuracy of less than 5 ppm, which is often sufficient to confirm the molecular formula of a compound.

Caption: Experimental workflow for molecular weight verification.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a suitable solvent compatible with mass spectrometry, such as a 50:50 mixture of methanol and deionized water, to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 1 µg/mL. The goal is to avoid detector saturation while ensuring a strong signal.

-

-

Instrumentation and Analysis:

-

Utilize a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

-

Set the ionization source to Electrospray Ionization in positive mode (ESI+). The pyridine nitrogen is basic and will readily accept a proton, forming the [M+H]⁺ ion. For this compound, the observed ion will correspond to the free base plus a proton, not the hydrochloride salt.

-

The expected monoisotopic mass for the protonated free base [C₈H₉NO₂ + H]⁺ is 152.0706 Da.

-

Perform a direct infusion or a rapid liquid chromatography method to introduce the sample into the mass spectrometer.

-

-

Data Interpretation:

-

Analyze the resulting mass spectrum to locate the peak corresponding to the protonated molecule [M+H]⁺.

-

The instrument software will report the measured m/z value.

-

Compare this experimentally observed value to the theoretical value (152.0706 Da). A mass accuracy below 5 ppm provides high confidence in the elemental composition and, therefore, the molecular identity.

-

Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.[11] It separates the main compound from any impurities, and the relative peak areas can be used to calculate the purity level.

Step-by-Step Methodology:

-

Sample and System Preparation:

-

Prepare a sample solution of this compound at approximately 0.5 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove particulates.[9]

-

Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for separating moderately polar organic molecules.

-

Mobile Phase: A typical starting point is a gradient elution using:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

The TFA acts as an ion-pairing agent to improve peak shape for the acidic analyte.

-

-

Detector: A UV detector set to a wavelength where the pyridine ring absorbs, typically around 254 nm or 265 nm.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: A common gradient runs from 5% Solvent B to 95% Solvent B over 20 minutes. This ensures that both polar and non-polar impurities are eluted and detected.

-

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate purity using the area normalization method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

For drug development purposes, a purity level of >98% is often required for intermediates to avoid carrying impurities into the final API.

-

Application in Drug Development: A Key Intermediate

Pyridinyl acetic acid derivatives are not typically final drug products themselves but are critical starting materials or intermediates in the synthesis of complex APIs.[2][3] A prominent example of a therapeutic area where such building blocks are essential is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Etoricoxib, a widely used non-steroidal anti-inflammatory drug (NSAID), is a bipyridine derivative.[2] The synthesis of Etoricoxib and related COX-2 inhibitors often involves the coupling of two different substituted pyridine rings.[1] Molecules like this compound serve as precursors to one of the key pyridine fragments required for the final molecular assembly. Patent literature describes various synthetic routes to Etoricoxib that rely on the construction of the bipyridine core from functionalized pyridine building blocks.[3][12] The methyl-substituted pyridine ring, in particular, is a core component of the final Etoricoxib structure.

The use of a well-characterized intermediate like this compound is paramount. Its defined molecular weight allows for precise stoichiometric calculations, while its confirmed high purity ensures that side reactions are minimized and that no significant impurities are carried forward, which could compromise the yield, purity, and safety of the final API.

Conclusion

This compound is a foundational building block for pharmaceutical synthesis. Its molecular weight of 187.62 g/mol is a critical parameter that underpins its use in quantitative chemical processes. This guide has detailed not only this core property but also the robust analytical methodologies required to verify it, reflecting the principles of trustworthiness and expertise essential in drug development. By understanding the compound's properties and its role as a key intermediate in the synthesis of important drugs like Etoricoxib, researchers and scientists are better equipped to leverage this and similar molecules to advance the discovery and development of new therapeutic agents.

References

- US9024030B2 - Process for the synthesis of etoricoxib - Google Patents.

- EP2479166A1 - A process for the preparation of etoricoxib - Google Patents.

-

Appchem. This compound | 1201194-56-0. Available at: [Link]

-

Mohammad Abu-Taweel, G., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

-

Pipzine Chemicals. 4-Pyridineacetic Acid. Available at: [Link]

-

Torontech. HPLC Testing and Analysis – Detailed Guide for Accurate Results. (2024). Available at: [Link]

-

alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Available at: [Link]

-

Justia Patents. Very efficient process for preparing an intermediate of etoricoxib. (2014). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential: Pyridine Derivatives and 3-Pyridylacetic Acid in New Drug Discovery. Available at: [Link]

-

ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. Available at: [Link]

-

PubChem. 2-(5-Methylpyridin-2-yl)acetic acid. Available at: [Link]

Sources

- 1. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

- 2. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 3. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]

- 4. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 2-(5-Methylpyridin-2-yl)acetic acid | C8H9NO2 | CID 19066266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. appchemical.com [appchemical.com]

- 7. 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride | 1787905-81-0 | MWC90581 [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. Process for the synthesis of etoricoxib - Patent US-9024030-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1201194-56-0|this compound|BLD Pharm [bldpharm.com]

- 11. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 12. patents.justia.com [patents.justia.com]

2-(5-Methylpyridin-2-yl)acetic acid hydrochloride mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(5-Methylpyridin-2-yl)acetic Acid Hydrochloride

Abstract

Introduction and Hypothesized Mechanism of Action

Pyridylacetic acid derivatives are significant scaffolds in medicinal chemistry.[2][3][4] While often serving as precursors, their inherent biological activity cannot be dismissed without investigation. Given its structural similarity to known nAChR ligands and its documented use in the synthesis of nAChR agonists and antagonists, we hypothesize that this compound may act as a direct modulator of nicotinic acetylcholine receptors. This modulation could be agonistic, antagonistic, or allosteric in nature.

This guide will outline the logical progression of experiments required to investigate this hypothesis, from initial computational predictions to detailed in vitro and cell-based functional assays.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is crucial for designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C8H10ClNO2 | [5] |

| Molecular Weight | 187.62 g/mol | [5][6] |

| CAS Number | 1201194-56-0 | [5][7][8][9] |

| SMILES | O=C(O)CC1=NC=C(C)C=C1.[H]Cl | [5] |

For experimental purposes, the hydrochloride salt should be dissolved in a suitable solvent, such as sterile deionized water or DMSO, to create a stock solution. The final concentration of the solvent in cell-based assays should be kept low (typically <0.1%) to avoid off-target effects.

Tier 1: In Silico Target Prediction and Virtual Screening

Before embarking on wet-lab experiments, computational methods can provide valuable insights into the potential biological targets of this compound.

Molecular Docking

Objective: To predict the binding affinity and pose of the compound within the ligand-binding domain of various nAChR subtypes.

Protocol:

-

Preparation of the Ligand: Generate a 3D structure of 2-(5-Methylpyridin-2-yl)acetic acid and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Acquisition of Receptor Structures: Obtain high-resolution crystal structures of different nAChR subtypes (e.g., α7, α4β2) from the Protein Data Bank (PDB).

-

Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, Schrödinger Glide) to dock the prepared ligand into the binding pocket of the receptors.

-

Analysis of Results: Analyze the predicted binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify the most likely nAChR subtypes for interaction.

Pharmacophore Modeling and Similarity Searching

Objective: To identify other potential targets by comparing the compound's pharmacophoric features to databases of known bioactive molecules.

Protocol:

-

Pharmacophore Generation: Identify the key chemical features of 2-(5-Methylpyridin-2-yl)acetic acid (e.g., hydrogen bond donors/acceptors, aromatic rings).

-

Database Screening: Use this pharmacophore model to search databases such as ChEMBL or PubChem to find known drugs or bioactive compounds with similar features.

-

Target Inference: Analyze the known targets of the identified "hit" compounds to infer other potential targets for this compound.

Tier 2: In Vitro Target Validation

The predictions from in silico studies must be validated through direct experimental evidence.

Radioligand Binding Assays

Objective: To determine if this compound can displace a known radiolabeled ligand from nAChRs.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells or from brain tissue).

-

Assay Setup: In a multi-well plate, combine the prepared membranes, a known radioligand (e.g., [³H]-epibatidine for α4β2 nAChRs), and varying concentrations of this compound.

-

Incubation and Washing: Incubate the mixture to allow for competitive binding. Then, rapidly filter the mixture and wash to remove unbound radioligand.

-

Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the inhibition constant (Ki).

Surface Plasmon Resonance (SPR)

Objective: To characterize the binding kinetics (association and dissociation rates) of the compound to purified nAChR protein.

Protocol:

-

Chip Preparation: Immobilize purified nAChR protein onto a sensor chip.

-

Analyte Injection: Flow different concentrations of this compound over the chip surface.

-

Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound analyte.

-

Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Tier 3: Cellular Functional Assays

Once target binding is confirmed, the functional consequence of this interaction must be determined.

Calcium Imaging Assays

Objective: To determine if the compound acts as an agonist or antagonist of nAChR-mediated calcium influx.

Protocol:

-

Cell Culture and Loading: Culture cells expressing the nAChR subtype of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist Mode: Apply varying concentrations of this compound to the cells and measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope. An increase in calcium indicates agonistic activity.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, and then stimulate them with a known nAChR agonist (e.g., acetylcholine or nicotine). A reduction in the agonist-induced calcium signal indicates antagonistic activity.

Patch-Clamp Electrophysiology

Objective: To provide a detailed characterization of the compound's effect on nAChR ion channel function.

Protocol:

-

Cell Preparation: Prepare cells expressing the nAChR of interest for whole-cell patch-clamp recording.

-

Recording: Establish a whole-cell recording configuration and apply the compound to the cell while monitoring ion channel currents.

-

Data Analysis: Analyze the recordings to determine the compound's effect on channel activation, desensitization, and ion selectivity.

Visualizing the Workflow and Proposed Pathway

A logical and structured workflow is paramount for the successful elucidation of a compound's mechanism of action.

Caption: Experimental workflow for elucidating the mechanism of action.

Caption: Hypothesized signaling pathway for nAChR modulation.

Conclusion

While this compound is primarily known as a synthetic intermediate, its structural features suggest the potential for direct biological activity. This guide outlines a systematic and rigorous approach to investigate its hypothesized mechanism of action as a nicotinic acetylcholine receptor modulator. By following this tiered approach, from in silico prediction to detailed electrophysiological characterization, researchers can effectively elucidate the pharmacological properties of this and other novel chemical entities. This structured methodology ensures scientific integrity and provides a clear path for advancing our understanding of new drug candidates.

References

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC - NIH. (2022-10-18).

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids | Semantic Scholar. (n.d.).

- 4-Pyridineacetic Acid - Pipzine Chemicals. (n.d.).

- Pyridine-3-acetic acid - Chem-Impex. (n.d.).

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - ResearchG

- 2-(5-Methylpyridin-2-yl)acetic acid | C8H9NO2 | CID 19066266 - PubChem. (n.d.).

- 2-(5-chloro-4-methylpyridin-2-yl)acetic acid hydrochloride | CAS 2044796-45-2. (n.d.).

- 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride | 1787905-81-0 | MWC90581 - Biosynth. (n.d.).

- 1201194-56-0|this compound - BLDpharm. (n.d.).

- This compound | 1201194-56-0 | C8H10ClNO2 | Appchem. (n.d.).

- This compound - ACE Biolabs.com. (n.d.).

- 2-(5-Methylpyridin-2-yl)acetic acid - MySkinRecipes. (n.d.).

- 1787905-81-0|2-(5-Methylpyridin-3-yl)acetic acid hydrochloride - BLDpharm. (n.d.).

- This compound - 苏州奥佰医药. (n.d.).

- This compound - 1201194-56-0 - popebiotech.com. (n.d.).

Sources

- 1. 2-(5-Methylpyridin-2-yl)acetic acid [myskinrecipes.com]

- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. appchemical.com [appchemical.com]

- 6. 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride | 1787905-81-0 | MWC90581 [biosynth.com]

- 7. 1201194-56-0|this compound|BLD Pharm [bldpharm.com]

- 8. This compound [allbiopharm.com]

- 9. popebiotech.com [popebiotech.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

This guide provides a comprehensive exploration of the potential biological activities of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel chemical entities. This document moves beyond a simple recitation of facts to provide a framework for investigating this compound, grounded in the established significance of its core chemical scaffold and outlining a logical progression of experimental validation.

Introduction: The Promise of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif in medicinal chemistry, present in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its ability to form hydrogen bonds, act as a bioisostere for a benzene ring, and its solubility-enhancing properties make it a privileged scaffold in drug design.[2] Derivatives of pyridine have demonstrated a wide spectrum of pharmacological activities, including anti-fibrotic, anti-HIV, and antibacterial properties.[1][2][3]

This compound belongs to this versatile class of molecules. While specific biological data for this particular compound is not extensively documented in publicly available literature, its structural features—a substituted pyridine ring linked to an acetic acid moiety—provide a strong basis for hypothesizing a range of potential biological activities. This guide will, therefore, serve as a roadmap for the systematic investigation of this promising compound.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is the foundation of any investigation into its biological activity.

| Property | Value | Source |

| CAS Number | 1201194-56-0 | [4][5] |

| Molecular Formula | C8H10ClNO2 | [4] |

| Molecular Weight | 187.62 g/mol | [4] |

| IUPAC Name | 2-(5-methylpyridin-2-yl)acetic acid;hydrochloride | [6] |

| SMILES | CC1=CN=C(C=C1)CC(=O)O.Cl | [4] |

The structure of this compound is characterized by a pyridine ring substituted with a methyl group at the 5-position and an acetic acid group at the 2-position. The hydrochloride salt form generally enhances the compound's solubility in aqueous media, a desirable property for biological testing.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the structural motifs present in this compound, we can postulate several potential biological activities. The pyridine scaffold is known to interact with a variety of biological targets, and the acetic acid side chain provides a handle for potential enzymatic interactions or can influence the molecule's pharmacokinetic profile.

Anti-inflammatory and Analgesic Potential

The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) which act by inhibiting cyclooxygenase (COX) enzymes. It is plausible that this compound could exhibit similar inhibitory activity.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition and disruption of microtubule dynamics. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with key residues in enzyme active sites.

Antimicrobial Activity

The pyridine scaffold is present in several antibacterial and antifungal agents.[2] The overall electronic and steric properties of this compound may allow it to interfere with essential microbial pathways.

A Proposed Experimental Workflow for Biological Characterization

The following sections outline a logical and comprehensive workflow to systematically investigate the potential biological activities of this compound.

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

Phase 1: In Vitro Screening

The initial phase focuses on broad screening to identify potential areas of biological activity and to assess the compound's general toxicity.

4.1.1. Cytotoxicity Assays

-

Protocol:

-

Culture a panel of relevant cell lines (e.g., a non-cancerous cell line like HEK293, and various cancer cell lines such as A549, MCF-7, and HCT116).

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

-

Rationale: This initial screen provides crucial information on the compound's general toxicity and identifies any selective anticancer activity.

4.1.2. Anti-inflammatory Screening

-

Protocol:

-

Use a murine macrophage cell line such as RAW 264.7.

-

Pre-treat the cells with various concentrations of the test compound.

-

Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

-

Assess the expression of COX-2 using Western blotting.

-

-

Rationale: This assay provides a direct measure of the compound's ability to suppress an inflammatory response in a relevant cell model.

4.1.3. Antimicrobial Screening

-

Protocol:

-

Perform a broth microdilution assay according to CLSI guidelines.

-

Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Determine the Minimum Inhibitory Concentration (MIC) for each microbial strain.

-

-

Rationale: This standard assay will determine if the compound has any direct antimicrobial activity.

Phase 2: Mechanism of Action Studies

Should the initial screening reveal promising activity, the next phase will focus on elucidating the underlying mechanism of action.

Caption: A generalized schematic of a potential mechanism of action for a bioactive compound.

4.2.1. Target Identification and Validation

If, for example, anti-inflammatory activity is observed, direct enzyme inhibition assays for COX-1 and COX-2 would be a logical next step. For anticancer activity, a kinase profiling screen could be employed to identify potential protein kinase targets.

4.2.2. Signaling Pathway Analysis

-

Protocol:

-

Treat cells with the compound at its IC50 or EC50 concentration.

-

Lyse the cells at various time points.

-

Analyze the expression and phosphorylation status of key signaling proteins using Western blotting (e.g., for pathways like NF-κB, MAPK).

-

Use qPCR to measure changes in the expression of target genes.

-

-

Rationale: This will reveal how the compound affects intracellular signaling cascades to produce its biological effect.

Phase 3: In Vivo Validation

Positive results from in vitro studies must be validated in a living organism to assess the compound's true therapeutic potential.

4.3.1. Animal Models of Disease

Depending on the in vitro findings, appropriate animal models should be selected. For example:

-

Anti-inflammatory: Carrageenan-induced paw edema in rats.

-

Anticancer: Xenograft tumor models in immunocompromised mice.

4.3.2. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

-

Protocol:

-

Administer the compound to animals via relevant routes (e.g., oral, intravenous).

-

Collect blood samples at various time points.

-

Analyze the plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (e.g., half-life, bioavailability).

-

Correlate the compound's concentration with a biomarker of its activity (PD).

-

-

Rationale: These studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted, and to establish a relationship between dose, exposure, and therapeutic effect.

Conclusion and Future Directions

This compound is a compound with significant, albeit currently unexplored, potential for biological activity. Its pyridine core, a well-established pharmacophore, provides a strong rationale for investigating its therapeutic properties. The systematic, multi-phased experimental approach outlined in this guide provides a robust framework for elucidating its biological activities, defining its mechanism of action, and evaluating its potential as a novel therapeutic agent. The insights gained from such a research program will be invaluable for the drug discovery and development community.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential: Pyridine Derivatives and 3-Pyridylacetic Acid in New Drug Discovery.

- PubChem. 2-(5-Methylpyridin-2-yl)acetic acid.

- PubChem. 2-((Pyridin-2-yl)formamido)acetic acid.

- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- Appchem. This compound.

- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.

- PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- American Elements. 2-(5-chloro-4-methylpyridin-2-yl)acetic acid hydrochloride.

- BLDpharm. This compound.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. appchemical.com [appchemical.com]

- 5. 1201194-56-0|this compound|BLD Pharm [bldpharm.com]

- 6. 2-(5-Methylpyridin-2-yl)acetic acid | C8H9NO2 | CID 19066266 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride: A Key Intermediate in Neuroactive Drug Discovery

This guide provides a comprehensive technical overview of 2-(5-methylpyridin-2-yl)acetic acid hydrochloride, a pivotal building block in the synthesis of novel therapeutics targeting the central nervous system. Drawing from established synthetic methodologies and its contextual application in medicinal chemistry, this document serves as a resource for researchers, scientists, and professionals engaged in the multifaceted process of drug development. We will delve into the rationale behind its synthesis, its physicochemical properties, and its significant role as a precursor to potent modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.

Chemical Properties and Structural Attributes

This compound is a pyridinylacetic acid derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various synthetic manipulations and biological assays.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 1201194-56-0 |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| IUPAC Name | 2-(5-methylpyridin-2-yl)acetic acid;hydrochloride |

| SMILES | CC1=CC=C(C(=O)O)N=C1.Cl |

The structure, characterized by a methyl-substituted pyridine ring linked to an acetic acid moiety at the 2-position, is of significant interest in medicinal chemistry. The pyridine ring can participate in crucial biological interactions, including hydrogen bonding and π-stacking, while the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to generate diverse compound libraries for structure-activity relationship (SAR) studies.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process. A common and efficient strategy involves the preparation of an ester precursor, ethyl 2-(5-methylpyridin-2-yl)acetate, followed by its hydrolysis to the desired carboxylic acid. This approach allows for straightforward purification of the intermediate ester and a high-yielding final conversion.

Synthesis of Ethyl 2-(5-methylpyridin-2-yl)acetate

A validated method for the synthesis of the ethyl ester intermediate is outlined in patent literature[2]. This procedure utilizes 2,5-dimethylpyridine as the starting material.

Experimental Protocol: Synthesis of Ethyl 2-(5-methylpyridin-2-yl)acetate [2]

-

Step 1: Deprotonation. To a solution of N,N-diisopropylethylamine and N,N,N',N'-tetramethylethylenediamine in tetrahydrofuran (THF) at -50°C, a 1.6 M solution of n-butyllithium in hexane is added dropwise. This mixture is stirred for 1 hour at -50°C to generate a strong, non-nucleophilic base.

-

Step 2: Lithiation of 2,5-dimethylpyridine. 2,5-dimethylpyridine is then added dropwise to the reaction mixture, which is subsequently stirred at 0°C for 1 hour. The strong base selectively deprotonates the methyl group at the 2-position of the pyridine ring, which is more acidic due to the inductive effect of the ring nitrogen.

-

Step 3: Carboxylation. The reaction mixture is cooled to -78°C, and ethyl chloroformate is added dropwise. This electrophile reacts with the newly formed carbanion to introduce the ethyl acetate moiety. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Step 4: Work-up and Purification. The reaction is quenched with saturated aqueous ammonium chloride solution, followed by the addition of saturated aqueous sodium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over sodium sulfate. After filtration and concentration, the crude product is purified by silica gel chromatography to yield ethyl (5-methylpyridin-2-yl)acetate.

Causality in Experimental Choices:

-

The use of a strong, hindered base like the one generated from n-butyllithium and diisopropylethylamine is crucial to ensure selective deprotonation of the 2-methyl group without competing nucleophilic addition to the pyridine ring.

-

The low temperatures (-50°C to -78°C) are necessary to maintain the stability of the highly reactive organolithium intermediates and to control the exothermicity of the reactions.

-

Purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the ester intermediate for the subsequent hydrolysis step.

Hydrolysis to 2-(5-Methylpyridin-2-yl)acetic acid and Salt Formation

General Experimental Protocol: Hydrolysis and Hydrochloride Salt Formation

-

Step 1: Saponification. Ethyl 2-(5-methylpyridin-2-yl)acetate is dissolved in a mixture of methanol and water. An aqueous solution of sodium hydroxide (or lithium hydroxide) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS).

-

Step 2: Acidification and Extraction. The reaction mixture is cooled, and the methanol is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent like diethyl ether to remove any unreacted ester. The aqueous layer is then carefully acidified to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

Step 3: Isolation. The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Applications in Drug Development: A Scaffold for Nicotinic Acetylcholine Receptor Modulators

2-(5-Methylpyridin-2-yl)acetic acid and its derivatives are valuable intermediates in the development of modulators for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a critical role in various physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

The pyridine moiety of 2-(5-methylpyridin-2-yl)acetic acid can serve as a key pharmacophoric element that interacts with the nAChR binding site. The acetic acid functional group allows for the facile synthesis of a wide array of amides, esters, and other derivatives. This enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of novel compounds, optimizing their potency, selectivity, and pharmacokinetic properties.

While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the broader class of pyridine-containing compounds has yielded numerous nAChR modulators. The development of these agents often involves targeting specific nAChR subtypes, such as the α7 and α4β2 receptors, which are particularly relevant for cognitive function and addiction.

Conclusion

This compound is a strategically important molecule in contemporary medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic and hydrolytic procedures. The true value of this compound lies in its role as a versatile scaffold for the generation of novel drug candidates, particularly those targeting nicotinic acetylcholine receptors. As our understanding of the role of nAChRs in various pathologies deepens, the demand for such well-defined and adaptable chemical building blocks will undoubtedly continue to grow, solidifying the importance of this compound in the ongoing quest for new and effective therapies for neurological disorders.

References

-

Organic Syntheses Procedure. 5-ethyl-2-methylpyridine. Available from: [Link].

- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

- Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

-

PubChem. Ethyl 2-(5-methylpyridin-3-yl)acetate. Available from: [Link].

-

MDPI. Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Available from: [Link].

-

ResearchGate. A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Available from: [Link].

-

Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2013/0012511 A1. Available from: [Link].

-

Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. Available from: [Link].

-